Sulphomethoxypyrazine, also known as sulfamethopyrazine, is a synthetic antibiotic belonging to the class of organic compounds known as benzenesulfonamides. It is primarily used in the treatment and prevention of bacterial infections and malaria. This compound acts as a long-acting plasma-bound sulfonamide, effective against respiratory and urinary tract infections, among others . Its chemical formula is with a molecular weight of approximately 280.3 g/mol.
Sulfamethopyrazine was developed as part of the sulfonamide class of antibiotics, which were among the first synthetic antimicrobial agents introduced in clinical practice. The compound is derived from sulfanilamide, which is a key precursor in the synthesis of various sulfonamides.
The synthesis of sulfamethopyrazine typically involves several steps:
Sulfamethopyrazine features a complex molecular structure characterized by:
The IUPAC name for this compound is 4-amino-N-(3-methoxypyrazin-2-yl)benzene-1-sulfonamide.
Sulfamethopyrazine participates in various chemical reactions typical of sulfonamides:
The antibacterial activity of sulfamethopyrazine can be influenced by factors such as pH, presence of pus (which can inhibit its action), and bacterial resistance mechanisms that may arise from mutations or enzymatic degradation .
Sulfamethopyrazine exerts its antibacterial effects through:
This mechanism highlights its role in treating infections caused by susceptible bacteria, particularly those resistant to traditional antibiotics.
The compound demonstrates good solubility characteristics with significant polar surface area (107.2 Ų), indicating potential bioavailability .
Sulfamethopyrazine has several scientific uses:
Sulphamethoxypyrazine belongs to the sulfonamide class, synthetic antimicrobials originating from Gerhard Domagk’s groundbreaking 1935 discovery of Prontosil. This azo dye’s antibacterial activity was traced to its metabolite, sulfanilamide, the foundational compound for all sulfonamides [1] [7]. Sulphamethoxypyrazine evolved through strategic chemical modifications at the N1 position (sulfonamide nitrogen) to enhance pharmacokinetics and antibacterial spectrum. These modifications followed key structure-activity principles:
Sulfonamides represented a paradigm shift from natural products (e.g., penicillin) to rationally designed synthetic agents. Their mechanism—competitive inhibition of dihydropteroate synthase—blocked folate synthesis in bacteria, offering broad-spectrum activity against Gram-positive bacteria, Chlamydia, Toxoplasma, and Coccidia [4] [7]. Sulphamethoxypyrazine’s development exemplified this targeted approach, leveraging chemical synthesis to overcome limitations of early sulfonamides like solubility and resistance.
Table 1: Key Milestones in Sulfonamide Development
| Year | Discovery | Significance |
|---|---|---|
| 1935 | Prontosil antibacterial activity | First synthetic antimicrobial; Nobel Prize awarded (1939) |
| 1937 | Sulfanilamide (Prontosil metabolite) | Established core sulfonamide structure |
| 1940s | N1-substituted derivatives (e.g., sulfamethoxypyrazine) | Improved pharmacokinetics and spectrum |
| 1960s | Combination with diaminopyrimidines (e.g., pyrimethamine) | Synergistic folate pathway inhibition [4] |
Sulphamethoxypyrazine gained prominence when paired with pyrimethamine as a partner drug for artemisinin derivatives in ACTs. This combination (AS-SMP) addressed emerging Plasmodium falciparum resistance in Africa and Asia:
Clinical trials demonstrated AS-SMP’s non-inferiority to first-line ACTs:
Table 2: Efficacy of Sulphamethoxypyrazine-Pyrimethamine ACTs in Malaria Trials
| Regimen | Trial Location | PCR-Corrected Cure Rate (Day 28) | Advantage |
|---|---|---|---|
| AS-SMP (24-hour fixed) | Eastern Sudan (2006) | 92.3% | Simplified dosing (3 doses in 24h) |
| AS-SMP (3-day loose) | Eastern Sudan (2006) | 97.1% | Lower recrudescence |
| AS-SMP (24-hour) | Multicenter (2009) | 93.7% | Non-inferior to artemether-lumefantrine |
| AS-SMP (3-day) | Multicenter (2009) | 96.0% | High efficacy in high-resistance areas [2] [5] |
Sulphamethoxypyrazine’s broad-spectrum activity positions it as a candidate for NTD control, particularly where mass drug administration (MDA) is deployed:
Ethical and implementation challenges in NTD programs include:
Table 3: Potential NTD Applications of Sulphamethoxypyrazine
| NTD Target | Rationale for Sulphamethoxypyrazine Use | Alignment with WHO Goals |
|---|---|---|
| Schistosomiasis | Activity against blood flukes (trematodes) | 2030 elimination target |
| Soil-transmitted helminthiases | Synergy with benzimidazoles (albendazole/mebendazole) | Reduce DALYs by 75% |
| Trachoma | Complementary antibacterial effects with azithromycin | Global elimination as public health problem [3] [6] [9] |
Compounds Mentioned in Article:
CAS No.: 4299-57-4
CAS No.: 4016-21-1
CAS No.: 13966-05-7
CAS No.: 13533-18-1
CAS No.: 467-14-1
CAS No.: